N-(5-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide
Description
Its structure comprises a 1,3,4-thiadiazole core functionalized with:
- A 3,4-dimethoxyphenylamino moiety linked via a thioacetamide bridge at position 5, which may contribute to electron-donating effects and receptor binding .
The 3,4-dimethoxy substitution pattern is notable, as methoxy groups are frequently associated with improved pharmacokinetic properties in drug design .
Properties
IUPAC Name |
N-[5-[2-(3,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S2/c1-26-14-9-8-13(10-15(14)27-2)20-16(24)11-28-19-23-22-18(29-19)21-17(25)12-6-4-3-5-7-12/h8-10,12H,3-7,11H2,1-2H3,(H,20,24)(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIXYTSOEZFTLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3CCCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a complex organic compound that exhibits significant biological activity, particularly in the realm of medicinal chemistry. This compound incorporates several functional groups that are crucial for its pharmacological properties, including a thiadiazole ring and an amide structure. The following sections explore the synthesis, biological activities, and potential therapeutic applications of this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thiadiazole Ring : Utilizing thioketones and hydrazines to create the core structure.
- Introduction of Functional Groups : Incorporating the 3,4-dimethoxyphenyl group through electrophilic substitution reactions.
- Final Coupling : Reacting the thiadiazole derivative with cyclohexanecarboxylic acid derivatives to yield the final product.
The synthesis requires precise control over reaction conditions such as temperature and pH to ensure high yields and purity. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed for monitoring progress and confirming product identity.
Anticancer Properties
Recent studies have highlighted the potential of thiadiazole derivatives, including the compound , as anticancer agents. Research indicates that compounds containing the thiadiazole nucleus exhibit cytotoxic effects against various cancer cell lines due to their ability to inhibit key signaling pathways involved in cell proliferation and survival.
Key Findings:
- Cytotoxicity : The compound demonstrated significant cytotoxic activity against HeLa cells (cervical cancer cell line), with IC50 values indicating effective dose-response relationships .
- Mechanism of Action : The proposed mechanism involves inhibition of the phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) pathways, which are critical for regulating cellular growth and metabolism .
Antimicrobial Activity
Thiadiazole derivatives have also shown promise in antimicrobial applications. The presence of electron-withdrawing groups enhances their interaction with bacterial enzymes, leading to effective inhibition.
Research Insights:
- Broad Spectrum Activity : Compounds similar to this compound have exhibited activity against both Gram-positive and Gram-negative bacteria .
Data Tables
| Biological Activity | Cell Line / Pathogen | IC50 / MIC (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | HeLa | 12.5 | PI3K/mTOR inhibition |
| Antimicrobial | E. coli | 15 | Enzyme inhibition |
Case Studies
- Study on Cytotoxic Activity : A recent study evaluated a series of thiadiazole derivatives including this compound against various cancer cell lines. Results indicated that modifications at specific positions significantly enhanced cytotoxicity .
- Antimicrobial Evaluation : In another study focusing on antimicrobial properties, compounds with similar structures were tested against Mycobacterium tuberculosis strains, showing promising results in inhibiting bacterial growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties, derived from the evidence:
Key Structural and Functional Insights:
Substituent Effects on Bioactivity: Electron-Withdrawing Groups (e.g., Cl): Compounds like 6.4 (3-chlorophenyl) exhibit high synthetic yields (94.8%) and inferred antitumor activity, likely due to enhanced electrophilic interactions .
Core Modifications: Triazinoquinazoline Hybrids (e.g., 6.4): Integration of fused heterocyclic systems (triazinoquinazoline) correlates with elevated melting points (243–269°C) and potent bioactivity, suggesting enhanced stability and target affinity . Thiadiazole-Benzothiazole Hybrids (e.g., 4j): These hybrids demonstrate moderate-to-high molecular weights (e.g., 490.92 g/mol for 4j) and distinct NMR profiles, but their activity requires further validation .
Synthetic Efficiency :
- Alkylation and acylation reactions (e.g., in ) achieve yields >85% for analogs with benzylthio or methylthio groups, indicating robust methodologies applicable to the target compound .
Biological Performance: Compound 4y () highlights the significance of dual thiadiazole motifs, showing nanomolar-range IC₅₀ values against lung (A549) and breast (MCF-7) cancer cells, outperforming cisplatin in preliminary assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
